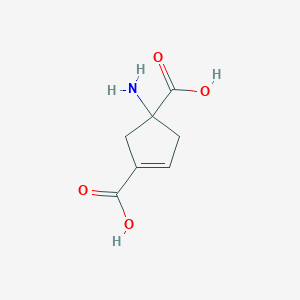

(1-((Methylamino)methyl)cyclobutyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

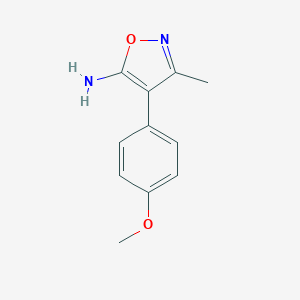

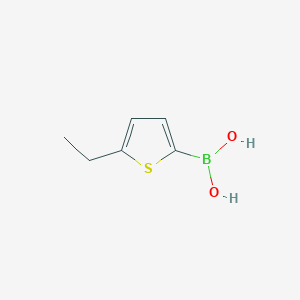

The compound "(1-((Methylamino)methyl)cyclobutyl)methanol" involves cyclobutyl as a core structure and incorporates methanol in its synthesis or reactions. The cyclobutane ring's unique reactivity and the versatile use of methanol as a solvent or reactant make this compound an interesting subject of study.

Synthesis Analysis

Methanol acts as a critical solvent in the synthesis of various cyclobutyl-related compounds. For instance, 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates react in methanol via β-trimethylsilyl carbocationic intermediates, leading to methyl ether substitution products alongside alkene elimination products (Creary, 2023).

Molecular Structure Analysis

The cyclobutane ring exhibits planarity in certain derivatives, as seen in the crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, demonstrating a slightly distorted square-planar arrangement (Shabir et al., 2020).

Chemical Reactions and Properties

Methanol is a versatile molecule in chemical synthesis, serving as a building block for more complex chemical structures. Its conversion to other compounds showcases the reactivity of cyclobutyl derivatives in various chemical reactions (Dalena et al., 2018).

Physical Properties Analysis

The physical properties of cyclobutyl derivatives can be influenced by their molecular structure, as seen in the analysis of their crystal packing, which is affected by hydrogen bonding and van der Waals interactions (Eltayeb et al., 2007).

Chemical Properties Analysis

Cyclobutyl compounds undergo various chemical reactions that highlight their chemical properties, such as the N-methylation of amines with methanol at room temperature, showcasing the compound's role in facilitating methylation reactions (Tsarev et al., 2015).

Wissenschaftliche Forschungsanwendungen

Methanol as a Building Block in Organic Synthesis

Methanol is recognized for its utility in organic synthesis, serving as a C1 synthon and hydrogen source for various chemical transformations. For example, methanol has been employed in the selective N-methylation of amines, showcasing its role as a versatile reagent in creating more complex molecules through methylation reactions. Such methodologies highlight methanol's significance in synthesizing compounds that might include structures similar to "(1-((Methylamino)methyl)cyclobutyl)methanol" (Sarki et al., 2021).

Advances in Methanol Utilization

Research on methanol has also focused on its role as an energy carrier and its conversion into useful chemicals. The conversion of CO2 to methanol, for instance, represents a method for reducing CO2 emissions and utilizing methanol as a hydrogen storage medium. This context of methanol use underscores the broader applications of methanol beyond simple chemical reactions, potentially relating to the environmental and energy-related aspects of compounds like "(1-((Methylamino)methyl)cyclobutyl)methanol" (Dalena et al., 2018).

Chemical Synthesis and Reactions

The stereochemistry of solvent capture reactions involving cyclobutyl cations, as discussed in the work by Creary (2023), provides insight into the complex interactions and transformations that small cyclic compounds can undergo. These findings are relevant for understanding how modifications to cyclobutyl compounds, such as the introduction of a (methylamino)methyl group, might influence reaction outcomes and product distributions (Creary, 2023).

Safety and Hazards

Eigenschaften

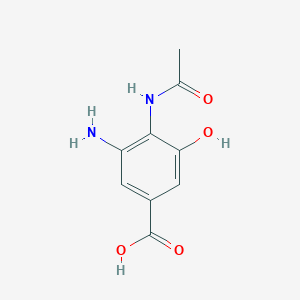

IUPAC Name |

[1-(methylaminomethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUXSYXRSXOFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649356 |

Source

|

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((Methylamino)methyl)cyclobutyl)methanol | |

CAS RN |

180205-31-6 |

Source

|

| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

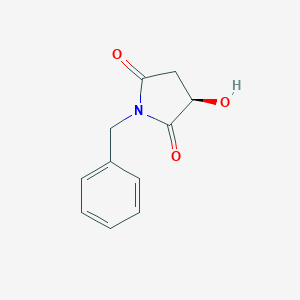

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)